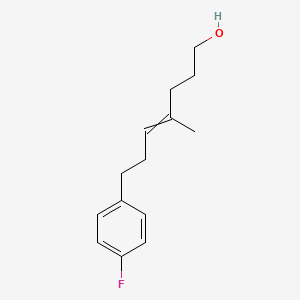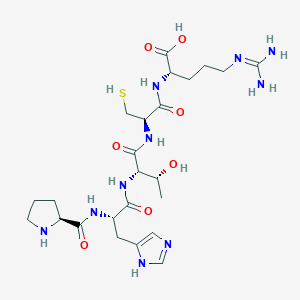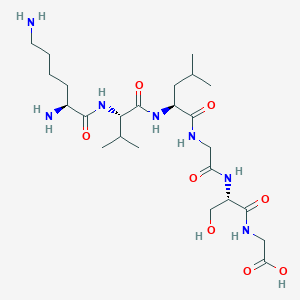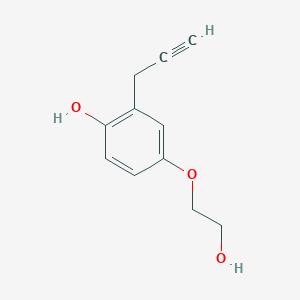
7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol is an organic compound characterized by the presence of a fluorophenyl group attached to a heptenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 4-methylhept-4-en-1-ol.
Grignard Reaction: A Grignard reagent is prepared by reacting 4-fluorobenzaldehyde with magnesium in the presence of anhydrous ether. This forms the corresponding Grignard reagent.
Addition Reaction: The Grignard reagent is then added to 4-methylhept-4-en-1-ol under controlled conditions to form the desired product, this compound.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
Wissenschaftliche Forschungsanwendungen
7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, by binding to the active site and inhibiting its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups, such as 4-fluorophenyl chloroformate and 4-fluorophenyl acetic acid.
Heptenol derivatives: Compounds with similar heptenol backbones, such as 4-methylhept-4-en-1-ol and 7-phenylhept-4-en-1-ol.
Uniqueness
7-(4-Fluorophenyl)-4-methylhept-4-en-1-ol is unique due to the combination of its fluorophenyl group and heptenol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
917611-95-1 |
|---|---|
Molekularformel |
C14H19FO |
Molekulargewicht |
222.30 g/mol |
IUPAC-Name |
7-(4-fluorophenyl)-4-methylhept-4-en-1-ol |
InChI |
InChI=1S/C14H19FO/c1-12(5-3-11-16)4-2-6-13-7-9-14(15)10-8-13/h4,7-10,16H,2-3,5-6,11H2,1H3 |
InChI-Schlüssel |
YNHDDHFHMQRYFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC1=CC=C(C=C1)F)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2H,5H-[1,3]Dithiolo[4,5-c]pyrrole](/img/structure/B14177838.png)
![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
![{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]](/img/structure/B14177856.png)



![5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14177888.png)
![1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-](/img/structure/B14177902.png)

